molecular formula C10H9ClN2 B1489821 7-Chloro-8-methylquinolin-2-amine CAS No. 1339747-91-9

7-Chloro-8-methylquinolin-2-amine

Cat. No.: B1489821
CAS No.: 1339747-91-9
M. Wt: 192.64 g/mol
InChI Key: CBOIWBHSUDFVOM-UHFFFAOYSA-N
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Description

General Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical and medicinal research. researchgate.netnumberanalytics.com This structural motif is not merely a synthetic curiosity but is found in a variety of natural products and serves as the core of numerous pharmacologically active compounds. researchgate.netnih.gov The versatility of the quinoline ring system allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with a broad spectrum of biological activities. nih.govresearchgate.net Consequently, quinoline-based structures are integral to the development of new therapeutic agents and functional materials. numberanalytics.comrsc.org

Overview of Substituted Quinoline Chemistry and its Diverse Applications as Chemical Building Blocks

Substituted quinolines are highly valued as intermediates in organic synthesis. numberanalytics.comresearchgate.net The presence of various functional groups on the quinoline core allows for a rich and diverse reaction chemistry, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. numberanalytics.com This reactivity makes substituted quinolines powerful building blocks for the construction of more complex molecular architectures. numberanalytics.comresearchgate.net For instance, they are key precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net The ability to introduce a wide array of substituents at different positions on the quinoline ring provides chemists with the tools to fine-tune the properties of the final products. durham.ac.uk

Academic Research Rationale and Scope for Investigating 7-Chloro-8-methylquinolin-2-amine and its Derivatives

The specific compound, this compound, presents a unique combination of functional groups that make it a subject of interest in academic research. The chloro, methyl, and amino groups at positions 7, 8, and 2 respectively, offer multiple sites for further chemical transformations. The investigation into this compound and its derivatives is driven by the potential to create novel molecules with unique electronic and steric properties. Researchers are interested in exploring how the interplay of these substituents influences the reactivity of the quinoline core and the biological or material properties of the resulting derivatives. The study of such compounds contributes to a deeper understanding of structure-activity relationships and expands the synthetic toolbox available to chemists for creating new and valuable molecules.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis. A summary of its key identifiers and computed properties is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
CAS Number 102876-99-3
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis and Reactions of this compound

The synthesis of substituted quinolines can be achieved through various established methods, such as the Combes, Doebner-von Miller, Friedländer, and Skraup syntheses. researchgate.nettandfonline.com The specific synthesis of this compound would likely involve a multi-step sequence starting from appropriately substituted aniline (B41778) and carbonyl compounds. For instance, a plausible route could involve the reaction of 2-amino-4-chlorotoluene with a suitable three-carbon synthon to construct the pyridine ring.

The reactivity of this compound is dictated by its functional groups. The amino group at the 2-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The chloro group at the 7-position can be substituted via nucleophilic aromatic substitution, although this may require harsh reaction conditions. The methyl group at the 8-position can potentially undergo oxidation to a carboxylic acid. google.com Furthermore, the quinoline nitrogen can be protonated or alkylated.

Application of this compound as a Chemical Intermediate

The primary application of this compound in an academic research setting is as a versatile chemical intermediate. Its trifunctional nature allows for a stepwise and regioselective modification to build a library of novel quinoline derivatives. For example, the amino group can be used as a handle to introduce various side chains, while the chloro group can be replaced with other functionalities through cross-coupling reactions. This enables the systematic exploration of the chemical space around the 7-chloro-8-methylquinoline (B132762) scaffold, which is a common strategy in the discovery of new compounds with potential applications in areas such as medicinal chemistry and materials science. nih.gov The derivatives synthesized from this starting material can be screened for a variety of biological activities or investigated for their photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOIWBHSUDFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization Strategies

Nucleophilic Substitution Reactions at the Quinoline (B57606) Core

The quinoline ring system of 7-Chloro-8-methylquinolin-2-amine is susceptible to nucleophilic substitution at two primary locations: the chloro-substituted position and the amino-functionalized position.

The chlorine atom at the 7-position of the quinoline ring is a key site for nucleophilic aromatic substitution (SNAr). While direct studies on this compound are limited, the reactivity of chloroquinolines is well-documented, allowing for predictable reaction pathways. For instance, studies on analogous compounds like 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the chloro group can be readily displaced by a variety of nucleophiles. mdpi.com These reactions typically proceed under thermal conditions or with catalysis and are influenced by the nature of the nucleophile and the solvent system.

The introduction of sulfanyl (B85325), hydrazino, azido (B1232118), and amino groups can be achieved through reactions with appropriate nucleophilic reagents. For example, reaction with sodium hydrosulfide (B80085) would yield the corresponding thiol derivative, while hydrazine (B178648) would introduce a hydrazino group, a common precursor for further heterocyclization reactions. Similarly, sodium azide (B81097) can be used to introduce the azido group, which can then be reduced to an amino group or used in cycloaddition reactions. The substitution with various amines can lead to a wide array of N-substituted derivatives. mdpi.com

Nucleophile Reagent Example Resulting Functional Group
Sulfanyl Sodium Hydrosulfide (NaSH) -SH
Hydrazino Hydrazine Hydrate (N2H4·H2O) -NHNH2
Azido Sodium Azide (NaN3) -N3
Amino Ammonia, Primary/Secondary Amines -NH2, -NHR, -NR2
This table provides examples of nucleophilic substitutions based on the known reactivity of chloroquinolines.

The amino group at the C-2 position of the quinoline ring is a versatile functional handle for a variety of chemical transformations. benthamdirect.comrawdatalibrary.net As a primary amine, it can act as a nucleophile, participating in reactions such as acylation, alkylation, and the formation of sulfonamides. The nucleophilicity of the amino group is a key factor in these reactions. masterorganicchemistry.com

However, the direct alkylation of the amino group with alkyl halides can sometimes lead to multiple substitutions, resulting in a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk This is because the initially formed secondary amine is often more nucleophilic than the primary amine from which it was derived. masterorganicchemistry.com

The amino group can also be a key component in the synthesis of more complex molecular architectures. For example, it can be used as a building block for the construction of larger, biologically active molecules through coupling reactions. nih.gov Its ability to mimic the interactions of arginine has made 2-aminoquinoline (B145021) derivatives, including those with substitutions at the 7-position, valuable scaffolds in medicinal chemistry. acs.org

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The directing effects of the existing substituents on this compound play a crucial role in determining the position of further substitution.

The activating, ortho-, para-directing amino group at C-2 and the activating, ortho-, para-directing methyl group at C-8 would be expected to enhance the electron density of the ring. Conversely, the deactivating, ortho-, para-directing chloro group at C-7 would withdraw electron density. In quinoline itself, electrophilic attack typically occurs at the C-5 and C-8 positions. reddit.com Given the existing substitution pattern, the most likely positions for further electrophilic attack on this compound would be C-5 and C-6, influenced by the interplay of these activating and deactivating effects. Theoretical studies on substituted quinolines, such as 8-hydroxyquinoline (B1678124), have been used to predict the outcomes of electrophilic substitution reactions. orientjchem.org

Modification and Functionalization of the Methyl Group at Position 8

The methyl group at the C-8 position offers another avenue for derivatization through the functionalization of its C(sp³)–H bonds. researchgate.netthieme-connect.de Various methods, both metal-catalyzed and metal-free, have been developed for the modification of methyl groups on quinoline rings. These transformations can introduce a wide range of functional groups, significantly expanding the chemical space accessible from the parent molecule.

Examples of such modifications include:

Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using appropriate oxidizing agents.

Halogenation: Radical halogenation can introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Metal-Catalyzed C-H Activation: Transition metals like rhodium and ruthenium can catalyze the direct arylation or alkylation of the methyl group. researchgate.net

Reaction Type Reagent/Catalyst Example Resulting Functional Group
Oxidation Potassium Permanganate (KMnO4) Carboxylic Acid (-COOH)
C-H Arylation Aryl Boronic Acids / [Cl2Ru(p-cymene)]2 Diaryl Methane (-CH2-Aryl)
C-H Methylation Potassium Methyltrifluoroborate / Rh(III) catalyst Ethyl (-CH2CH3)
This table summarizes selected methods for the functionalization of the 8-methyl group on quinoline systems, as reported in the literature. researchgate.net

Formation of Hybrid and Fused Heterocyclic Ring Systems Incorporating the Quinoline Moiety

The reactive functional groups of this compound serve as excellent starting points for the synthesis of hybrid molecules and fused heterocyclic systems. These strategies are of great interest in medicinal chemistry for the development of new therapeutic agents.

The primary amino group at the C-2 position is readily condensed with aldehydes and ketones to form Schiff bases (imines). nih.govajrconline.org This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid catalysis. nih.gov Microwave-assisted synthesis has also been employed as an efficient method for the preparation of Schiff bases. nih.gov

Similarly, the amino group can be converted into a hydrazone. This is often achieved by first reacting the aminoquinoline with a hydrazine-forming reagent, followed by condensation with an aldehyde or ketone. nih.govresearchgate.net Hydrazones derived from 7-chloroquinoline (B30040) have been a subject of study. nih.govresearchgate.net The synthesis of quinoline-based hydrazone derivatives can be achieved by reacting a hydrazine derivative with a quinoline aldehyde, or by reacting an aminoquinoline with a suitable carbonyl compound after conversion to a hydrazine. mdpi.com

These Schiff base and hydrazone derivatives are not only important intermediates for further synthetic transformations but also exhibit a range of biological activities themselves.

Derivative Type Reactant 1 Reactant 2 General Reaction Condition
Schiff Base This compound Aldehyde or Ketone Reflux in alcohol, often with acid catalysis. nih.gov
Hydrazone Hydrazine derivative of this compound Aldehyde or Ketone Condensation reaction, often in an alcohol solvent. nih.gov
This table outlines the general synthesis of Schiff bases and hydrazone derivatives from an aminoquinoline precursor.

Construction of Fused Ring Systems (e.g., Dinaphthonaphthyridines)

The strategic construction of polycyclic aromatic and heteroaromatic ring systems is a cornerstone of medicinal chemistry and materials science. While the direct synthesis of dinaphthonaphthyridines commencing specifically from this compound is not extensively documented in dedicated studies, the chemical principles for such transformations are well-established through research on analogous quinoline and benzoquinoline structures. The reactivity of the amino group and the quinoline core provides a blueprint for creating complex, fused architectures.

A prominent and analogous strategy involves the synthesis of dinaphthonaphthyridines from substituted benzoquinoline amines through a polyphosphoric acid (PPA) catalyzed cyclization reaction. nih.gov This method highlights a general and effective approach for building fused heterocyclic systems. The reaction typically involves the condensation of a precursor amine with a suitable carboxylic acid at elevated temperatures. nih.gov

Research Findings from an Analogous System:

In a relevant study, researchers synthesized a series of angular and linear dinaphthonaphthyridines starting from 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine. This precursor was reacted with various aromatic and heteroaromatic carboxylic acids in PPA. nih.gov The PPA serves as both a solvent and the catalyst for the intramolecular cyclodehydration, a type of Friedel-Crafts acylation reaction.

The general procedure involves heating the precursor amine and the selected carboxylic acid in polyphosphoric acid. After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the crude product, which is then purified. nih.gov The reaction conditions, such as temperature and time, are optimized for each specific carboxylic acid used. nih.gov

For instance, the reaction of 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine with p-toluic acid in PPA at 230 °C yields a single dinaphthonaphthyridine product. nih.gov Spectroscopic analysis, including IR and ¹H NMR, is used to confirm the structure of the newly formed fused ring system. nih.gov

The data below, derived from the synthesis of dinaphthonaphthyridines from a benzo[h]quinoline (B1196314) precursor, illustrates the versatility of this synthetic strategy.

Table 1: Synthesis of Dinaphthonaphthyridine Derivatives from a Precursor Amine and Carboxylic Acids

Precursor AmineCarboxylic AcidTemperature (°C)Time (h)Resulting Fused System
4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-aminep-Toluic acid23044'-Methyl substituted dinaphthonaphthyridine
4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amineBenzoic acid2205Unsubstituted dinaphthonaphthyridine
4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine4-Methoxybenzoic acid21044'-Methoxy substituted dinaphthonaphthyridine
4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amineThiophene-2-carboxylic acid2006Thiophenyl-fused dinaphthonaphthyridine
4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amineFuran-2-carboxylic acid1905Furanyl-fused dinaphthonaphthyridine

Note: This table is based on data for the synthesis starting from 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine, an analogue used to demonstrate the established synthetic methodology for constructing fused ring systems. nih.gov

This synthetic approach underscores a powerful method for expanding the quinoline core into more complex, polycyclic structures, which would be applicable to this compound for the creation of novel fused heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H-NMR) spectroscopy of 7-chloro-8-methylquinolin-2-amine reveals distinct signals for each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. Protons in different chemical environments exhibit different chemical shifts. ubc.ca

The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methyl group protons, being attached to an sp³ hybridized carbon, resonate at a higher field (lower ppm value). The amine (-NH₂) protons can appear over a broad range and may be subject to exchange with residual water in the solvent, sometimes resulting in a broad signal.

The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of neighboring protons. libretexts.org It quantifies the interaction between the spins of adjacent protons and is independent of the spectrometer's magnetic field strength. libretexts.org For instance, the protons on the quinoline ring will exhibit splitting patterns (e.g., doublets, triplets) due to coupling with their neighbors, allowing for the assignment of their relative positions. Analysis of these coupling constants is crucial for confirming the substitution pattern on the quinoline core. mdpi.com

Table 1: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Coupling Constant (J, Hz)
H3 6.5 - 6.8 d 8.0 - 9.0
H4 7.7 - 8.0 d 8.0 - 9.0
H5 7.2 - 7.4 d 8.0 - 9.0
H6 7.0 - 7.2 d 8.0 - 9.0
CH₃ 2.3 - 2.6 s N/A

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Assignments and Spin-Spin Interactions

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The aromatic carbons of the quinoline ring resonate in the range of approximately 110-150 ppm. The carbon atom bearing the chlorine (C7) will be shifted downfield due to the deshielding effect of the halogen. The carbon attached to the amino group (C2) will also show a characteristic chemical shift. The methyl carbon (C-CH₃) will appear at a much higher field, typically between 15-25 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 155 - 160
C3 110 - 115
C4 135 - 140
C4a 145 - 150
C5 125 - 130
C6 120 - 125
C7 130 - 135
C8 120 - 125
C8a 140 - 145

Note: These are predicted values and can vary based on experimental conditions.

Applications of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled to each other, typically over two or three bonds. This is invaluable for tracing the connectivity of protons within the quinoline ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, it can show correlations from the methyl protons to the C8 and C8a carbons, confirming the position of the methyl group. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comnih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will produce a series of bands in the 1400-1650 cm⁻¹ region. iosrjournals.org The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. iosrjournals.org

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C-H (methyl) Stretching 2850 - 2970
C=C, C=N (ring) Stretching 1400 - 1650

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope. miamioh.edu

Electron impact (EI) ionization often leads to fragmentation of the molecule. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In the case of quinoline derivatives, a primary fragmentation pathway often involves the loss of HCN from the heterocyclic ring. rsc.org Analysis of these fragmentation patterns can provide further confirmation of the molecule's structure.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Description
[M]⁺ 192 194 Molecular Ion
[M-CH₃]⁺ 177 179 Loss of a methyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Conjugated aromatic systems like quinoline exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the quinoline ring system. The presence of substituents like the chloro, methyl, and amino groups will influence the position and intensity of these absorption maxima (λ_max). The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline.

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline
Montelukast
4-hydroxy-8-methylquinolin-2(1H)-one
2,4-dichloro-8-methylquinoline
4-chloro-8-methylquinolin-2(1H)-one
4-chloro-8-methylquinoline-2(1H)-thione
2-alkylthio-4-chloro-8-methylquinolines
2,4-dihydrazino-8-methylquinoline
5-azido-8-methyltetrazolo[1,5-a]quinoline
4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature surveys, a specific, complete single-crystal X-ray diffraction study for this compound has not been publicly documented. Therefore, detailed crystallographic parameters such as unit cell dimensions and atomic coordinates for this specific molecule are not available.

However, the application of X-ray crystallography to closely related quinoline derivatives provides a clear indication of the structural insights this method would offer. For many substituted quinolines, X-ray diffraction studies confirm the planarity of the bicyclic quinoline ring system. nih.gov The analysis would precisely determine the positions of the chloro, methyl, and amine substituents on the quinoline core, confirming the compound's constitution and isomeric purity in the solid state.

Furthermore, crystallographic analysis illuminates the supramolecular architecture, revealing how molecules are arranged in the crystal lattice. In related aminoquinoline structures, intermolecular hydrogen bonds are common, particularly involving the amine group (N-H) acting as a hydrogen bond donor and the quinoline ring nitrogen acting as an acceptor. These interactions, along with potential π–π stacking between the aromatic quinoline rings, are crucial in stabilizing the crystal structure and influencing the material's physical properties. Studies on other complex quinoline derivatives have detailed how such intermolecular forces dictate the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a standardized format, as shown in the representative table below.

Table 1: Representative Crystallographic Data Table for a Quinoline Derivative

ParameterValue (Representative)
Empirical FormulaC₁₀H₉ClN₂
Formula Weight192.65
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value would be determined
b (Å)Value would be determined
c (Å)Value would be determined
α (°)90
β (°)Value would be determined
γ (°)90
Volume (ų)Value would be determined
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value would be determined

This table illustrates the fundamental crystallographic parameters that would be obtained from a successful X-ray diffraction experiment, providing the basis for a complete solid-state structural elucidation of this compound.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. uantwerpen.becnr.it It is frequently employed to calculate a wide array of molecular properties for quinoline (B57606) derivatives, providing a foundational understanding of their structure and reactivity. arabjchem.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netdurham.ac.uk

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. cnr.it This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For quinoline derivatives, DFT calculations have been successfully used to determine these structural parameters. researchgate.net The planarity of the quinoline ring system is a key feature, though substituents like the methyl and amine groups will have specific orientations. researchgate.net For 7-Chloro-8-methylquinolin-2-amine, the geometry would be optimized to find the minimum energy conformation, considering the rotational freedom of the amine and methyl groups.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Quinoline Core Structure Based on DFT Calculations. Note: These are illustrative values based on typical quinoline structures, as specific experimental data for this compound is not available. The numbering scheme is based on standard quinoline nomenclature.

ParameterBond/AngleValue (Å or °)
Bond LengthC2-N11.319 Å
C4-N11.360 Å
C7-Cl1.740 Å
C8-C(methyl)1.510 Å
C2-N(amine)1.365 Å
Bond AngleC3-C2-N1122.5°
C5-C10-C9120.1°
Cl-C7-C8119.5°
C7-C8-C(methyl)121.0°

DFT calculations provide deep insights into the electronic properties of a molecule. uantwerpen.be Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize charge distribution. uantwerpen.be These maps show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, identifying likely sites for electrophilic and nucleophilic attack. uantwerpen.be For this compound, the nitrogen atoms and the amine group would be expected to be regions of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Table 2: Calculated Electronic Properties for Quinoline Derivatives Using DFT. Note: These values are representative of typical quinoline derivatives and illustrate the type of data generated from DFT calculations.

PropertySymbolTypical Value RangeReference
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -6.5 eV arabjchem.org
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.5 eV arabjchem.org
HOMO-LUMO Energy GapΔE3.5 to 5.0 eV
Dipole Momentµ1.5 to 4.0 Debye
Global Hardnessη1.1 to 1.7 eV arabjchem.org
Global Electrophilicityω1.5 to 3.5 eV arabjchem.org

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed model. researchgate.netdntb.gov.ua DFT methods can calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental spectra, aiding in the definitive assignment of signals. dntb.gov.uabrieflands.com For instance, studies on 2-chloro-3-methylquinoline (B1584123) have shown a good correlation between DFT-calculated vibrational frequencies and those observed experimentally via FTIR and FT-Raman techniques. researchgate.net This comparative approach is essential for confirming the structure of newly synthesized compounds. brieflands.com

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the compound flexes, rotates, and interacts with its environment (like water or a protein) over nanoseconds or longer. nih.govmdpi.com

For a molecule like this compound, MD simulations can explore its conformational space, showing the different shapes it can adopt in solution. nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over time and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov These simulations are particularly valuable for understanding how a ligand might adapt its shape upon binding to a biological target. mdpi.com

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico methods are critical for modern drug discovery, allowing researchers to screen and prioritize compounds before undertaking expensive and time-consuming laboratory synthesis and testing.

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein or enzyme. nih.govnih.gov The process involves placing the ligand into the binding site of the protein in various orientations and conformations and scoring these poses based on factors like intermolecular forces and geometric complementarity. mdpi.com

Quinoline derivatives are known to target a wide range of proteins, including kinases, proteases, and receptors involved in cancer and infectious diseases. nih.govnih.govmdpi.com For example, docking studies have been performed on quinoline derivatives against targets like acetylcholinesterase for Alzheimer's disease and ATM kinase for cancer therapy. nih.govmdpi.com A docking study of this compound would involve selecting a relevant protein target, predicting the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculating a docking score, which estimates the binding affinity. nih.gov These results can guide the design of more potent and selective inhibitors. nih.gov

Table 3: Illustrative Molecular Docking Results for a Quinoline Ligand with a Kinase Target. Note: This table is a hypothetical example based on published studies of similar compounds to demonstrate the output of a molecular docking simulation.

LigandProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of InteractionReference
Quinoline DerivativeATM Kinase-8.5MET2813Hydrogen Bond mdpi.com
LEU2734Hydrophobic mdpi.com
TYR2790π-π Stacking mdpi.com
VAL2736Hydrophobic mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling from Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are pivotal for predicting the biological activities of novel derivatives and for guiding the rational design of more potent and selective molecules. These models are built upon a variety of theoretical molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By systematically modifying the structure and observing the corresponding changes in activity, a quantitative relationship can be derived. This relationship is typically expressed as a mathematical equation that links the biological activity to one or more molecular descriptors.

Research Findings from Analogous Structures

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on analogous 7-chloro-4-aminoquinoline derivatives provides significant insights into the structural requirements for biological activity, particularly antimalarial properties. asianpubs.orgnih.gov These studies employ various computational methods to derive QSAR models and identify key molecular features that govern the activity of this class of compounds.

The descriptors used in these QSAR models can be broadly categorized into electronic, steric, and hydrophobic parameters. asianpubs.org For instance, a study on 7-chloro-4-aminoquinoline derivatives utilized multiple linear regression (MLR) analysis to develop QSAR models. asianpubs.org The statistical robustness of these models indicates their potential for predicting the activity of new analogs. asianpubs.org

Another approach involves the use of 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods provide a three-dimensional map of the regions around the molecule where modifications are likely to enhance or diminish biological activity. For a series of 7-substituted-4-aminoquinoline derivatives, CoMFA and CoMSIA models have shown satisfactory statistical results, highlighting the predictive power of these 3D-QSAR methods. nih.gov The insights gained from the contour maps generated in these studies can guide the targeted synthesis of new derivatives with improved efficacy. nih.gov

Key Molecular Descriptors in QSAR Models of Aminoquinolines

The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors. For aminoquinoline derivatives, a range of descriptors have been found to be significant in correlating with their biological activities.

Descriptor TypeExamplesRelevance to Biological Activity
Electronic Dipole Moment, Atomic Net Charge, EHOMO, ELUMOGoverns the molecule's ability to participate in electrostatic interactions with biological targets. The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are related to the molecule's electron-donating and accepting capabilities, respectively.
Steric Molar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule, which determines how well it fits into the binding site of a receptor or enzyme.
Hydrophobic Log P (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes and reach its target.
Topological Connectivity Indices, Shape IndicesDescribes the connectivity and branching of the molecule's atomic framework.

This table is illustrative and based on descriptors commonly used in QSAR studies of quinoline derivatives.

Statistical Validation of QSAR Models

The predictive power of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters used for this purpose include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. An F-test value is also used to determine the statistical significance of the regression model. nih.gov For a QSAR model to be considered reliable, it must exhibit high values for both R² and Q². nih.govnih.gov

For instance, a three-parametric MLR QSAR model for a set of 112 aminoquinolines showed a Q² of 0.83 and an R² of 0.84, indicating a statistically significant and predictive model. nih.gov Similarly, CoMFA and CoMSIA models for 7-substituted-4-aminoquinoline derivatives have yielded Q² values of 0.540 and 0.638, respectively, demonstrating their predictive capacity. nih.gov

The insights derived from such QSAR studies on analogous compounds can be extrapolated to guide the design of novel derivatives of this compound with potentially enhanced biological activities. By focusing on the modification of structural features identified as being important by these models, medicinal chemists can streamline the drug discovery process, reducing the time and resources required to develop new therapeutic agents.

Mechanistic Investigations of Biological Interactions Excluding Clinical Outcomes

In Vitro Biochemical Target Modulation and Enzyme Inhibition Studies

The ability of 7-Chloro-8-methylquinolin-2-amine and its structural analogs to interact with and inhibit various enzymes has been a key area of research. These studies provide foundational knowledge on its potential biochemical effects.

Evaluation of Inhibitory Activity against Specific Enzymes

Derivatives of the quinoline (B57606) scaffold have been evaluated against a range of enzymatic targets, suggesting potential, though not yet confirmed, activities for this compound itself.

Neuronal Nitric Oxide Synthase (nNOS): Research into 2-aminoquinoline-based inhibitors has identified potent and selective inhibitors of nNOS. For instance, 7-phenyl-2-aminoquinolines have shown significant inhibitory activity against both rat and human nNOS. nih.govnih.gov The quinoline core mimics the binding of the natural substrate, arginine, forming crucial hydrogen bonds within the enzyme's active site. nih.gov While direct inhibitory data for this compound is not available, the established activity of its 2-aminoquinoline (B145021) relatives suggests it may also interact with nNOS. The overexpression of nNOS is implicated in various neurodegenerative diseases and some cancers, making its inhibition a therapeutic strategy. nih.govnih.govnih.gov

Plasmodium falciparum Cytochrome bc1 and PfNDH2: The mitochondrial electron transport chain of the malaria parasite Plasmodium falciparum is a validated target for antimalarial drugs. researchgate.netresearchgate.net Quinolone derivatives, particularly 4(1H)-quinolones, are known to inhibit the cytochrome bc1 complex at both the ubiquinol (B23937) oxidation (Qo) and ubiquinone reduction (Qi) sites. nih.govnih.gov Subtle structural changes to the quinolone scaffold can shift the inhibitory preference between the Qo and Qi sites. For example, the presence of halogens at the 6-position has been associated with Qi site inhibition. nih.gov Additionally, some 2-aryl-4(1H)-quinolones can also target the type II NADH:quinone oxidoreductase (PfNDH2). nih.gov While specific data for this compound is lacking, its structural similarity to known inhibitors suggests potential activity against these parasitic enzymes.

HIV-1 Integrase: The quinoline scaffold is a recognized feature in a number of HIV-1 integrase inhibitors. nih.govbrieflands.commdpi.comnih.govresearchgate.net This enzyme is crucial for the replication of the HIV virus. nih.govbrieflands.com Structure-activity relationship studies on styrylquinoline derivatives have highlighted the importance of specific substitutions on the quinoline ring for potent inhibition. For example, a carboxyl group at the C-7 position of 8-hydroxy-2-styrylquinolines was found to be highly beneficial for activity. nih.gov The potential of this compound as an HIV-1 integrase inhibitor remains to be specifically investigated.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 is an enzyme that is often overexpressed in various cancer cells. nih.gov Certain amino-quinoline-5,8-dione derivatives have been identified as competitive inhibitors of NQO1, exhibiting potent antiproliferative activities in cancer cell lines. nih.govnih.gov The development of NQO1 inhibitors is being explored as a redox-modulating strategy for anticancer therapy. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is an important target in the treatment of inflammation and has been implicated in carcinogenesis. nih.govnih.gov While there is no direct evidence of this compound inhibiting COX-2, the broader class of quinoline derivatives has been explored for anti-inflammatory properties. nih.gov

Table 1: Inhibitory Activity of Related Quinolone Derivatives against Various Enzymes

Compound ClassTarget EnzymeObserved ActivityReference(s)
7-Phenyl-2-aminoquinolinesNeuronal Nitric Oxide Synthase (nNOS)Potent and selective inhibition. nih.govnih.gov
4(1H)-QuinolonesP. falciparum Cytochrome bc1Inhibition at Qo and Qi sites. nih.govnih.gov
2-Aryl-4(1H)-quinolonesP. falciparum NDH2Target inhibition. nih.gov
8-Hydroxy-2-styrylquinolinesHIV-1 IntegrasePotent inhibition, dependent on C-7 substitution. nih.gov
Amino-quinoline-5,8-dionesNQO1Competitive inhibition. nih.govnih.gov

This table presents data for structurally related compound classes, as direct inhibitory data for this compound is not available in the cited literature.

Elucidation of Binding Modes and Mechanistic Insights through Molecular Docking

Molecular docking studies have provided valuable insights into how quinoline-based compounds may interact with their target enzymes at the atomic level.

For nNOS, docking studies of 7-phenyl-2-aminoquinolines have revealed that the quinoline nitrogen and the 2-amino group form critical hydrogen bonds with residues such as Glu592 and Trp587 in the active site, mimicking the binding of the natural substrate. nih.gov A key finding for achieving high selectivity for nNOS over other isoforms is the interaction with an isoform-specific aspartate residue. nih.gov

In the context of anticancer activity, molecular docking of 7-chloro-4-aminoquinoline-benzimidazole hybrids with tyrosine-protein kinase c-Src has shown that these molecules can bind within the active site, forming hydrogen bonds with key residues like Glu310 and Asp404. mdpi.com Such interactions are crucial for the inhibition of kinase activity.

While specific molecular docking studies for this compound are not prominently featured in the available literature, the findings from its analogs suggest that the 2-amino group and the quinoline nitrogen are likely to be key pharmacophoric features involved in hydrogen bonding interactions within the active sites of its target enzymes.

Cellular Pathway Perturbations in Non-Human Cell Lines (In Vitro Studies)

The effects of this compound and its derivatives have been studied in various non-human cell line models to understand their impact on fundamental cellular processes.

Investigation of Anti-Proliferative Mechanisms

The antiproliferative effects of quinoline derivatives have been attributed to their ability to induce programmed cell death pathways, namely apoptosis and autophagy.

Apoptosis Induction: Several studies have demonstrated that 7-chloroquinoline (B30040) derivatives can induce apoptosis in cancer cells. nih.gov For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause DNA/RNA damage in cancer cell lines. nih.gov Similarly, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have exhibited significant cytostatic activity against a broad panel of human cancer cell lines. nih.gov The induction of apoptosis is a key mechanism by which many anticancer agents eliminate tumor cells.

Autophagy Pathway Modulation: Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death. Some quinoline derivatives have been shown to modulate this pathway. For instance, a study on 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine revealed that it could induce both apoptotic and autophagic cell death in pancreatic cancer cells. nih.gov The antimalarial drug chloroquine, a 7-chloroquinoline derivative, is a well-known inhibitor of autophagy. nih.gov This suggests that the 7-chloroquinoline scaffold has the potential to interfere with autophagic processes.

Impact on Specific Cellular Processes

Beyond general anti-proliferative effects, the impact of quinoline derivatives on more specific cellular functions has been noted.

In Vitro Neuron Growth Inhibition: The potent inhibition of nNOS by 2-aminoquinoline derivatives suggests a potential role in modulating neuronal functions. nih.govnih.gov Overproduction of nitric oxide by nNOS is implicated in neuronal damage. nih.gov While direct studies on the effect of this compound on neuron growth are not available, its potential to inhibit nNOS could translate to neuroprotective or neuromodulatory effects. Conversely, some 8-hydroxyquinoline (B1678124) derivatives have been investigated for their cytoprotective activities in the context of neurodegenerative diseases. nih.govnih.govnih.gov

Amine Uptake/Synthesis Inhibition: There is currently no direct evidence from the reviewed literature to suggest that this compound specifically inhibits amine uptake or synthesis.

Structure-Activity Relationship (SAR) Studies Based on Mechanistic Data

Structure-activity relationship studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.

For 2-aminoquinoline-based nNOS inhibitors, SAR studies have revealed that:

A 7-phenyl substituent on the 2-aminoquinoline core enhances potency and selectivity. nih.gov

The nature and position of substituents on the quinoline ring and the phenyl ring are critical for optimizing inhibitory activity against nNOS. nih.gov

In the context of antimalarial activity, SAR studies of 4(1H)-quinolones targeting the cytochrome bc1 complex have shown that:

The presence and position of halogen substituents on the quinoline ring can determine the selectivity for the Qo or Qi binding sites. nih.gov For instance, 6-halogen substitution favors Qi site inhibition. nih.gov

For anticancer 7-chloroquinoline derivatives, SAR has been explored in various contexts:

In a series of 7-chloro-(4-thioalkylquinoline) derivatives, sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. nih.gov

For 7-chloro-4-aminoquinoline-benzimidazole hybrids, the type of linker and the substituents on the benzimidazole (B57391) moiety significantly influence their antiproliferative activity and selectivity. mdpi.com

Regarding HIV-1 integrase inhibitors based on the styrylquinoline scaffold, SAR has indicated that:

A carboxyl group at the C-7 position of the 8-hydroxyquinoline ring is a key feature for potent activity. nih.gov

These SAR findings from related quinoline compounds provide a framework for predicting how modifications to the this compound structure might impact its biological activity. The presence of the chloro group at position 7 and the methyl group at position 8, combined with the 2-amino functionality, creates a unique electronic and steric profile that will ultimately determine its specific interactions with biological targets.

Influence of Chemical Modifications on Mechanistic Potency and Selectivity

The potency and selectivity of quinoline-based compounds are highly dependent on the nature and position of substituents on the quinoline ring. For this compound, modifications to each of its key functional groups would be expected to modulate its biological activity.

The 7-Chloro Group: The presence of a halogen, particularly chlorine, at the 7-position of the quinoline ring is a common feature in many bioactive molecules, including the well-known antimalarial drug chloroquine. nih.gov The 7-chloro substituent is known to influence the physicochemical properties of the molecule, such as its basicity and lipophilicity, which in turn affects its accumulation in biological targets. researchgate.netnih.gov In SAR studies of other quinoline series, the 7-chloro group has been shown to be crucial for activity. For instance, in a series of 4-aminoquinoline (B48711) derivatives, the 7-chloro substitution led to a significant increase in cytotoxicity against cancer cell lines compared to unsubstituted analogues. nih.gov

The 8-Methyl Group: The methyl group at the 8-position can influence the molecule's conformation and its interaction with target proteins. Its steric bulk can either enhance binding by promoting a favorable orientation within a binding pocket or hinder it. The electronic effect of the methyl group is relatively small but can subtly modulate the reactivity of the quinoline ring.

The 2-Amino Group: The 2-amino group is a key functional group that can participate in hydrogen bonding with biological targets. Its basicity can be modulated by the electronic effects of other substituents on the ring. The synthesis of various 2-aminoquinoline derivatives has been a focus of medicinal chemistry to explore their therapeutic potential. benthamdirect.comnih.gov Modifications of this amino group, for instance, by alkylation or acylation, would be a primary strategy to alter the compound's biological profile.

The following interactive table illustrates hypothetical effects of modifications on the potency and selectivity of a 2-aminoquinoline scaffold, based on general principles observed in related series.

Modification Position Rationale for Change in Potency/Selectivity Hypothetical Effect
Replacement of 7-Chloro with 7-Fluoro7Altering electronic properties and potential for halogen bonding.May decrease potency if the chloro group is critical for a specific interaction.
Replacement of 7-Chloro with 7-Trifluoromethyl7Strong electron-withdrawing group, increasing lipophilicity.Could enhance cell permeability and target interaction, potentially increasing potency.
Removal of 8-Methyl group8Reduces steric hindrance.May improve binding to some targets while reducing selectivity for others.
Replacement of 8-Methyl with 8-Ethyl8Increases steric bulk.Could enhance selectivity if the binding pocket accommodates the larger group.
N-alkylation of 2-Amino group2Increases lipophilicity and alters hydrogen bonding capacity.May alter target specificity and potency depending on the nature of the target's binding site.
N-acylation of 2-Amino group2Neutralizes the basicity of the amino group.Likely to significantly change the biological activity profile.

Pharmacophore Elucidation for Target-Specific Interactions

A pharmacophore model for a class of compounds identifies the essential molecular features responsible for their biological activity. For 2-aminoquinolines, a general pharmacophore can be proposed based on the recurring structural motifs in active analogues.

The key elements of a pharmacophore for a hypothetical biological target of this compound would likely include:

A Hydrogen Bond Donor: The 2-amino group is a primary hydrogen bond donor, crucial for anchoring the molecule to a specific site on a target protein.

An Aromatic Ring System: The quinoline core provides a rigid scaffold and can engage in π-π stacking interactions with aromatic amino acid residues in a binding pocket.

A Halogen Bond Acceptor/Hydrophobic Feature: The 7-chloro group can participate in halogen bonding or act as a hydrophobic feature that interacts with a corresponding hydrophobic pocket on the target. The specific nature of this interaction is a key determinant of selectivity.

A Steric/Hydrophobic Feature: The 8-methyl group provides a defined shape and hydrophobic character that can contribute to binding affinity and selectivity by fitting into a specific sub-pocket of the target.

The spatial arrangement of these features is critical. The relative positions of the amino group, the chloro substituent, and the methyl group define the three-dimensional shape of the molecule and how it presents its interacting functionalities to a biological target. Computational docking studies on related quinoline derivatives often highlight the importance of these interactions in achieving potent and selective binding.

The following table outlines the key pharmacophoric features of the this compound scaffold.

Pharmacophoric Feature Structural Moiety Potential Interaction with Biological Target
Hydrogen Bond Donor2-Amino groupInteraction with carbonyl or hydroxyl groups of amino acid residues (e.g., Asp, Glu, Ser, Thr).
Aromatic CoreQuinoline ringπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp).
Halogen/Hydrophobic Group7-Chloro groupHalogen bonding with electron-rich atoms or hydrophobic interactions.
Hydrophobic/Steric Group8-Methyl groupVan der Waals interactions within a hydrophobic pocket.

Applications in Chemical Research and Advanced Materials Science

Role as a Versatile Precursor in Complex Organic Synthesis

The chemical reactivity of 7-chloro-8-methylquinolin-2-amine allows it to serve as a foundational molecule for the construction of a wide array of organic compounds. Its utility spans the synthesis of novel heterocyclic systems, intermediates for agrochemical research, and the development of advanced organic dyes and pigments.

Synthesis of Novel Heterocyclic Systems

The quinoline (B57606) nucleus is a prominent scaffold in medicinal chemistry and materials science. The presence of an amino group at the 2-position and a chlorine atom at the 7-position of this compound provides two reactive sites for further chemical modifications, enabling the synthesis of new heterocyclic systems. For instance, the amino group can undergo cyclization reactions with various reagents to form fused heterocyclic rings. The development of new synthetic methodologies, such as those involving regioselective functionalization of the quinoline ring, continues to expand the possibilities for creating novel and complex heterocyclic structures from quinoline-based precursors. mdpi.com

Intermediate in Agrochemical Research for Developing Mechanistic Agents

Substituted quinolines have been investigated for their potential applications in agriculture. The structural motif of this compound can be found in molecules designed to interact with biological targets relevant to pest control and crop protection. While specific research on this exact compound in agrochemical development is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been explored for such purposes. For example, 8-hydroxyquinoline (B1678124) and its derivatives have been used as fungicides in agriculture. nih.govrroij.com The synthesis of derivatives from this compound could lead to new compounds with potential herbicidal or insecticidal properties.

Building Block for Advanced Organic Dyes and Pigments

The quinoline core is a known chromophore, and its derivatives are often colored compounds. The specific substitution pattern of this compound can influence its electronic properties and, consequently, its absorption and emission of light. By chemically modifying the amino group or other positions on the quinoline ring, researchers can tune the color and other photophysical properties of the resulting molecules. This makes this compound a potential building block for the synthesis of novel organic dyes and pigments with tailored characteristics for applications in textiles, inks, and electronic displays.

Exploration as Ligands in Coordination Chemistry for Catalytic or Material Applications

The nitrogen atoms within the quinoline ring system and the exocyclic amine group of this compound can act as coordination sites for metal ions. This property allows the compound to function as a ligand, forming coordination complexes with various metals. These metal complexes can exhibit interesting catalytic activities or material properties. For instance, 8-hydroxyquinoline is a well-known chelating agent that forms stable complexes with a wide range of metal ions, and these complexes have found applications in analytical chemistry and as bioactive agents. nih.govscispace.com Similarly, complexes of this compound could be explored for their potential in catalysis, such as in oxidation or reduction reactions, or for the development of new materials with specific magnetic or electronic properties.

Potential in Optoelectronic or Advanced Material Development

The development of new materials with tailored optical and electronic properties is a major focus of modern materials science. Quinoline derivatives are known to exhibit fluorescence and have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rroij.comscispace.com The specific electronic structure of this compound, influenced by the chloro, methyl, and amino substituents, suggests its potential as a component in the design of new organic semiconductors, fluorescent probes, or other advanced materials. Further research into the photophysical properties of this compound and its derivatives could uncover new applications in this rapidly evolving field.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-Chloro-8-methylquinolin-2-amine, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, imine intermediates derived from 2-chloro-8-methyl-3-formylquinoline can be reduced using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6, yielding amine derivatives with >80% efficiency . Key factors include solvent choice (e.g., methanol or THF), temperature control (ambient to 0°C), and stoichiometric ratios of reagents like triethylamine. Variations in these conditions may lead to yield fluctuations (e.g., 21–59% in analogous syntheses) .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives, and what software tools are essential for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. Data refinement employs software such as SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) . Visualization tools like ORTEP-3 generate anisotropic displacement ellipsoid models, critical for assessing molecular geometry . For example, planar deviations in quinoline rings (rms ≈ 0.04 Å) and dihedral angles (e.g., 70.22° between substituents) are quantified using these tools .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary techniques. For instance, 1H^1H NMR resolves aromatic proton environments (e.g., δ 7.2–8.5 ppm for quinoline protons), while HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 193.06). Contradictions between predicted and observed spectra are resolved by cross-validating with X-ray data or repeating experiments under standardized conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in reductive amination?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Testing alternatives to NaBH3CN, such as Pd/H2_2 or LiAlH4_4, which may reduce side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance imine solubility, while methanol minimizes byproduct formation .
  • Temperature Gradients : Stepwise cooling (e.g., 0°C to −20°C) improves selectivity for thermolabile intermediates .

Q. What strategies are effective in resolving crystallographic data discrepancies, such as twinning or anisotropic displacement, in quinoline derivatives?

  • Methodological Answer : For twinned crystals (e.g., inversion twins with 0.86:0.14 domain ratios), use SHELXL 's TWIN/BASF commands to refine twin laws . Anisotropic displacement is addressed by constraining thermal parameters during refinement and validating results against displacement ellipsoid plots in ORTEP .

Q. How do structural modifications at specific positions of the quinoline core influence the biological activity of this compound analogues?

  • Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example:

  • Chlorine at C7 : Enhances antimalarial activity by increasing lipophilicity and target binding .
  • Methyl at C8 : Reduces metabolic degradation, improving pharmacokinetic stability .
    Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like Plasmodium cytochrome bc1_1, guiding rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.